molecular formula C11H22ClN B2911956 3,3-Dimethyl-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoline;hydrochloride CAS No. 2416236-63-8

3,3-Dimethyl-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoline;hydrochloride

Cat. No. B2911956
CAS RN: 2416236-63-8
M. Wt: 203.75
InChI Key: VQFZVMRJINKVOD-UHFFFAOYSA-N
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Description

Compounds like “3,3-Dimethyl-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoline;hydrochloride” belong to a class of organic compounds known as naphthalenes . Naphthalenes are compounds containing a naphthalene moiety, which consists of two fused benzene rings .


Synthesis Analysis

The synthesis of such compounds generally involves complex organic reactions, often starting from simpler aromatic compounds or cyclic compounds . The exact synthesis pathway would depend on the specific substituents present on the naphthalene ring .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The presence of various substituents can significantly influence the physical and chemical properties of these compounds .


Chemical Reactions Analysis

Naphthalenes can undergo a variety of chemical reactions, including electrophilic aromatic substitution, oxidation, and reduction . The exact reactions would depend on the specific substituents present on the naphthalene ring .


Physical And Chemical Properties Analysis

Naphthalenes are typically crystalline solids at room temperature, with a characteristic aromatic odor . They are relatively stable but can react with strong oxidizing agents .

Scientific Research Applications

Organic Synthesis

This compound is used in the synthesis of other complex organic compounds. For instance, it has been used in the total synthesis of two decahydroquinoline poison frog alkaloids .

Medicinal Chemistry

Quinoline and its derivatives, including 3,3-dimethyl-decahydroquinoline hydrochloride, are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry .

Anticancer Research

Quinoline derivatives have shown potential in anticancer research . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer activities .

Antioxidant Research

Quinoline derivatives have also shown potential as antioxidants . This makes them valuable in the development of treatments for diseases caused by oxidative stress .

Anti-Inflammatory Research

Quinoline derivatives have demonstrated anti-inflammatory properties . This makes them useful in the development of treatments for inflammatory diseases .

Antimalarial Research

Quinoline derivatives have been used in the development of antimalarial drugs . This is particularly important given the ongoing global effort to combat malaria .

Anti-SARS-CoV-2 Research

In the context of the recent COVID-19 pandemic, quinoline derivatives have shown potential as anti-SARS-CoV-2 agents .

Antituberculosis Research

Quinoline derivatives have shown potential in antituberculosis research . This is significant given the global health burden of tuberculosis .

Mechanism of Action

The mechanism of action of these compounds can vary widely and would depend on their specific chemical structure. Some naphthalene derivatives have been studied for their potential biological activities, but the mechanism of action is not well understood .

Safety and Hazards

Naphthalenes can be hazardous. They are potentially toxic and can cause harm if ingested, inhaled, or come into contact with the skin . Proper safety measures should be taken when handling these compounds .

properties

IUPAC Name

3,3-dimethyl-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N.ClH/c1-11(2)7-9-5-3-4-6-10(9)12-8-11;/h9-10,12H,3-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYKZMHXKLHCIJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CCCCC2NC1)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoline;hydrochloride

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